molecular formula C14H17IN2OS B3535184 N-(cyclohexylcarbamothioyl)-2-iodobenzamide

N-(cyclohexylcarbamothioyl)-2-iodobenzamide

Cat. No.: B3535184
M. Wt: 388.27 g/mol
InChI Key: RTPVQRSBKMNNLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyclohexylcarbamothioyl)-2-iodobenzamide is a compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of both an iodine atom and a cyclohexyl group in its structure makes it a unique compound with potential for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylcarbamothioyl)-2-iodobenzamide typically involves the reaction of 2-iodobenzoic acid with cyclohexyl isothiocyanate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as dichloromethane or toluene, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through recrystallization or chromatographic techniques to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylcarbamothioyl)-2-iodobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.

    Substitution: The iodine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to the formation of various substituted benzamides or thiourea derivatives.

Scientific Research Applications

N-(cyclohexylcarbamothioyl)-2-iodobenzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound has potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Biology: It can be used as a probe to study protein-ligand interactions and enzyme mechanisms.

    Materials Science: The compound can be utilized in the synthesis of novel materials with unique properties, such as conducting polymers or nanomaterials.

    Agriculture: It may serve as a precursor for the development of new pesticides or herbicides with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of N-(cyclohexylcarbamothioyl)-2-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting essential biochemical pathways. This inhibition can lead to the suppression of cell proliferation or the induction of cell death in cancer cells. Additionally, the compound’s ability to form stable complexes with metal ions can enhance its activity and selectivity towards specific targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclohexylcarbamothioyl)-2-naphthamide
  • N-(tert-butylcarbamothioyl)-2-iodobenzamide
  • 4-bromo-N-(3-nitrophenyl)carbamothioyl benzamide

Uniqueness

N-(cyclohexylcarbamothioyl)-2-iodobenzamide is unique due to the presence of both an iodine atom and a cyclohexyl group in its structure. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound for various applications. Additionally, its ability to undergo diverse chemical reactions and form stable complexes with metal ions further enhances its versatility and potential for scientific research.

Properties

IUPAC Name

N-(cyclohexylcarbamothioyl)-2-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17IN2OS/c15-12-9-5-4-8-11(12)13(18)17-14(19)16-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPVQRSBKMNNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)NC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17IN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(cyclohexylcarbamothioyl)-2-iodobenzamide
Reactant of Route 2
Reactant of Route 2
N-(cyclohexylcarbamothioyl)-2-iodobenzamide
Reactant of Route 3
Reactant of Route 3
N-(cyclohexylcarbamothioyl)-2-iodobenzamide
Reactant of Route 4
Reactant of Route 4
N-(cyclohexylcarbamothioyl)-2-iodobenzamide
Reactant of Route 5
Reactant of Route 5
N-(cyclohexylcarbamothioyl)-2-iodobenzamide
Reactant of Route 6
Reactant of Route 6
N-(cyclohexylcarbamothioyl)-2-iodobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.